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Compound of Interest

Compound Name: Phenoxyethanol-d4

Cat. No.: B572686 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of

Phenoxyethanol-d4, a deuterated analog of the widely used preservative, Phenoxyethanol.

This document is intended to serve as a valuable resource for researchers, scientists, and drug

development professionals utilizing Phenoxyethanol-d4 in their work, particularly as an

internal standard in analytical methodologies.

Chemical and Physical Properties
Phenoxyethanol-d4, also known as 2-Phenoxyethanol-1,1,2,2-d4, is a stable, isotopically

labeled form of Phenoxyethanol. The four hydrogen atoms on the ethylene glycol moiety are

replaced with deuterium. This isotopic substitution results in a higher molecular weight

compared to its non-deuterated counterpart, making it an ideal internal standard for quantitative

analysis by mass spectrometry. While specific experimental data for all physical properties of

the deuterated form is not readily available in published literature, they are predicted to be very

similar to those of the non-deuterated Phenoxyethanol.

Table 1: General Chemical Properties
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Property Phenoxyethanol Phenoxyethanol-d4

Molecular Formula C₈H₁₀O₂[1] C₈H₆D₄O₂[2]

Molecular Weight 138.16 g/mol [1] 142.19 g/mol [2]

CAS Number 122-99-6[1]

Not explicitly available, often

listed under the non-

deuterated CAS number.

Synonyms

2-Phenoxyethanol, Ethylene

glycol monophenyl ether,

Phenyl cellosolve[1]

2-Phenoxyethanol-1,1,2,2-d4,

2-Phenoxyethyl-d4 alcohol

Table 2: Physical Properties

Property Phenoxyethanol Phenoxyethanol-d4

Appearance Colorless, oily liquid[1]
Clear, colorless liquid

(predicted)

Odor Faintly aromatic, rose-like[1] Faintly aromatic (predicted)

Boiling Point ~245 °C[1]
Slightly higher than non-

deuterated form (predicted)

Melting Point ~14 °C[1]
Slightly higher than non-

deuterated form (predicted)

Density ~1.107 g/cm³ at 20 °C[1]
Slightly higher than non-

deuterated form (predicted)

Solubility
Soluble in water, alcohol, and

ether.[3]

Soluble in water, alcohol, and

ether (predicted)

Isotopic Purity Not Applicable
Typically ≥98% (supplier

dependent)

Spectroscopic Data
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Spectroscopic analysis is critical for confirming the identity and purity of Phenoxyethanol-d4.

While specific spectra for the deuterated compound are not widely published, the expected

spectral characteristics can be inferred from the data available for the non-deuterated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In a ¹H NMR spectrum of

Phenoxyethanol-d4, the signals corresponding to the ethylene group protons would be

absent due to deuterium substitution. The aromatic protons would remain, showing

characteristic shifts. In a ²H (Deuterium) NMR spectrum, a signal corresponding to the

deuterated ethylene group would be observed.

Mass Spectrometry (MS): The mass spectrum of Phenoxyethanol-d4 will show a molecular

ion peak (M+) at m/z 142, which is 4 mass units higher than that of the non-deuterated

Phenoxyethanol (m/z 138). This mass difference is the basis for its use as an internal

standard in isotope dilution mass spectrometry.

Experimental Protocols
Phenoxyethanol-d4 is primarily used as an internal standard in chromatographic methods for

the quantification of Phenoxyethanol in various matrices, including cosmetics, pharmaceuticals,

and biological samples. The following are detailed methodologies adapted from established

analytical procedures for Phenoxyethanol.[4][5][6][7]

Quantification of Phenoxyethanol in Biological Matrices
using LC-MS/MS
This method is suitable for the determination of Phenoxyethanol in samples such as plasma,

urine, and tissue homogenates.[5][6]

3.1.1. Sample Preparation

Spiking: To 100 µL of the biological matrix (e.g., plasma), add a known amount of

Phenoxyethanol-d4 working solution (internal standard).

Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
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Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated

proteins.

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS

analysis.

3.1.2. Chromatographic Conditions

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution: A suitable gradient to separate Phenoxyethanol from matrix components.

Flow Rate: 0.3 mL/min.

Injection Volume: 5-10 µL.

3.1.3. Mass Spectrometric Conditions

Mass Spectrometer: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray ionization (ESI) in positive mode.

Multiple Reaction Monitoring (MRM) Transitions:

Phenoxyethanol: Monitor the transition of the parent ion to a specific product ion.

Phenoxyethanol-d4: Monitor the transition of the deuterated parent ion to its

corresponding product ion.

Data Analysis: Quantify Phenoxyethanol by calculating the peak area ratio of the analyte to

the internal standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b572686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for LC-MS/MS quantification of Phenoxyethanol.

Determination of Phenoxyethanol in Cosmetic
Formulations by HPLC-UV
This method is suitable for the quality control of Phenoxyethanol in cosmetic products.[7]

3.2.1. Standard and Sample Preparation

Standard Solution: Prepare a stock solution of Phenoxyethanol in a suitable solvent (e.g.,

methanol or mobile phase). Prepare a series of calibration standards by diluting the stock

solution.

Internal Standard Solution: Prepare a stock solution of Phenoxyethanol-d4 in the same

solvent.

Sample Preparation: Accurately weigh a portion of the cosmetic product and dissolve it in a

known volume of the solvent. Spike the sample with a known amount of the

Phenoxyethanol-d4 internal standard solution.

Filtration: Filter the sample solution through a 0.45 µm filter before injection.

3.2.2. Chromatographic Conditions

HPLC System: A standard HPLC system with a UV detector.

Column: A C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).

Flow Rate: 1.0 mL/min.

Detection Wavelength: 270 nm.

Injection Volume: 20 µL.

3.2.3. Data Analysis
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Construct a calibration curve by plotting the peak area ratio of Phenoxyethanol to

Phenoxyethanol-d4 against the concentration of the calibration standards.

Determine the concentration of Phenoxyethanol in the sample from the calibration curve.

Caption: Workflow for HPLC-UV analysis of Phenoxyethanol.

Conclusion
Phenoxyethanol-d4 is an essential tool for the accurate and precise quantification of

Phenoxyethanol in a variety of applications. Its chemical and physical properties are nearly

identical to its non-deuterated counterpart, allowing it to serve as an excellent internal standard

that compensates for variations in sample preparation and analysis. The experimental

protocols detailed in this guide provide robust methodologies for the utilization of

Phenoxyethanol-d4 in both research and quality control settings. As with any analytical

standard, it is crucial for researchers to verify the isotopic purity and chemical integrity of

Phenoxyethanol-d4 upon receipt and throughout its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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